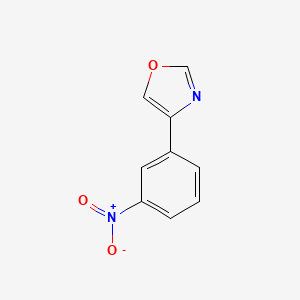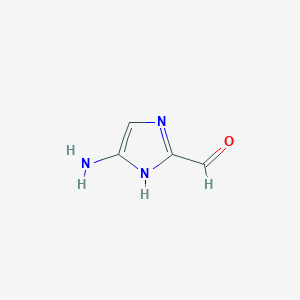
5-amino-1H-imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1H-imidazole-2-carbaldehyde: is a heterocyclic organic compound that features an imidazole ring with an amino group at the 5-position and an aldehyde group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1H-imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable aldehyde under acidic or basic conditions to form the imidazole ring. The reaction conditions can vary, but mild conditions are often preferred to ensure the inclusion of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: 5-amino-1H-imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the amino group under appropriate conditions.
Major Products:
Oxidation: 5-amino-1H-imidazole-2-carboxylic acid.
Reduction: 5-amino-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-amino-1H-imidazole-2-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules. Its structural similarity to certain biomolecules makes it a useful tool in biochemical studies .
Medicine: Its ability to form stable complexes with metal ions can be exploited in the development of metal-based drugs .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes .
Mécanisme D'action
The mechanism of action of 5-amino-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of its activity. The amino group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the enzyme-inhibitor complex .
Comparaison Avec Des Composés Similaires
- 1H-imidazole-2-carbaldehyde
- 2-imidazolecarboxaldehyde
- 4-imidazolecarboxaldehyde
Comparison: 5-amino-1H-imidazole-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the imidazole ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 1H-imidazole-2-carbaldehyde lacks the amino group, limiting its reactivity in certain substitution reactions. Similarly, 2-imidazolecarboxaldehyde and 4-imidazolecarboxaldehyde have different substitution patterns, which can affect their chemical behavior and applications .
Propriétés
Formule moléculaire |
C4H5N3O |
|---|---|
Poids moléculaire |
111.10 g/mol |
Nom IUPAC |
5-amino-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C4H5N3O/c5-3-1-6-4(2-8)7-3/h1-2H,5H2,(H,6,7) |
Clé InChI |
YVPXVSCHGNTHAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=N1)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Aminopyrazolo[1,5-a]pyridin-6-ol](/img/structure/B11925255.png)
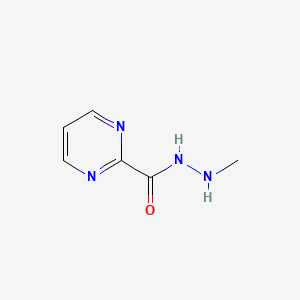
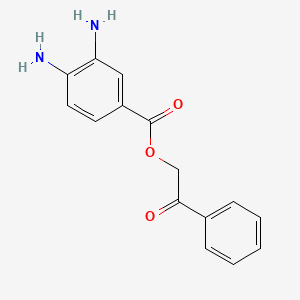

![1'-Benzylspiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B11925301.png)
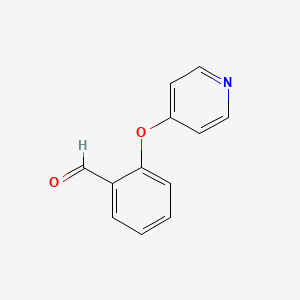

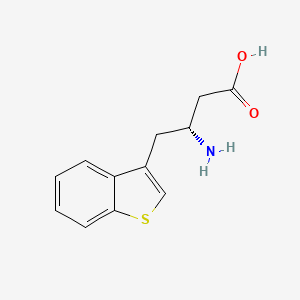
![1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one](/img/structure/B11925331.png)
